molecular formula C7H6BF3O2 B1664628 4-(Trifluoromethyl)phenylboronic acid CAS No. 128796-39-4

4-(Trifluoromethyl)phenylboronic acid

Cat. No. B1664628
M. Wt: 189.93 g/mol
InChI Key: ALMFIOZYDASRRC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylboronic acid, also known as α,α,α-Trifluoro-p-tolylboronic acid, 4-(Trifluoromethyl)benzeneboronic acid, or [p-(Trifluoromethyl)phenyl]boronic acid, is a chemical compound with the linear formula CF3C6H4B(OH)2 . It has a molecular weight of 189.93 .


Synthesis Analysis

This compound can be used as a reactant in various reactions, including site-selective Suzuki-Miyaura cross-coupling reactions , palladium-catalyzed direct arylation reactions , and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)phenylboronic acid is represented by the formula CF3C6H4B(OH)2 . The exact mass of the molecule is 190.04 .


Chemical Reactions Analysis

4-(Trifluoromethyl)phenylboronic acid is involved in various chemical reactions. It is used in site-selective Suzuki-Miyaura cross-coupling reactions , palladium-catalyzed direct arylation reactions , and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)phenylboronic acid is a solid at 20°C . It has a melting point of 250°C . It is soluble in methanol .

Scientific Research Applications

Catalytic Applications

4-(Trifluoromethyl)phenylboronic acid and its derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, are highly effective catalysts in chemical reactions. One such application includes the catalysis of dehydrative amidation between carboxylic acids and amines, which is crucial for synthesizing peptides like α-dipeptides (Wang, Lu, & Ishihara, 2018).

Nanomaterials and Drug Delivery

Phenylboronic acid-decorated polymeric nanomaterials, incorporating derivatives like 4-(Trifluoromethyl)phenylboronic acid, are used for advanced bio-applications. These materials form reversible complexes with polyols and have significant applications in drug delivery systems and biosensors (Lan & Guo, 2019).

Photodynamic Therapy and Imaging

Phenylboronic acid functionalized derivatives, including 4-(Trifluoromethyl)phenylboronic acid, can be used for in situ two-photon imaging of cell surface sialic acids and for photodynamic therapy. This application is particularly relevant in the fields of cancer diagnostics and therapeutics (Li & Liu, 2021).

Supramolecular Assemblies

4-(Trifluoromethyl)phenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. These assemblies are significant in understanding molecular interactions and can have applications in materials science (Pedireddi & Seethalekshmi, 2004).

Trifluoromethylation Chemistry

This compound is relevant in trifluoromethylation chemistry, particularly in the synthesis and study of copper(III) trifluoromethyl complexes. These complexes are fundamental in understanding reaction mechanisms in organic chemistry (Zhang & Bie, 2016).

Antibacterial Applications

The trifluoromethoxy derivatives of phenylboronic acids, including 4-(Trifluoromethyl)phenylboronic acid, have been investigated for their antibacterial potency against bacteria like Escherichia coli and Bacillus cereus. These studies are crucial in the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, including those modified with 4-(Trifluoromethyl)phenylboronic acid, show potential as antiviral therapeutics. These nanoparticles have been investigated for their efficacy against viruses like Hepatitis C (Khanal et al., 2013).

Safety And Hazards

This compound is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMFIOZYDASRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370278
Record name 4-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phenylboronic acid

CAS RN

128796-39-4
Record name 4-(Trifluoromethyl)phenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128796-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An oven dried Schlenk tube was charged with magnesium turnings (766 mg, 31.5 mmol), evacuated, and backfilled with argon. To the reaction vessel was added 10 mL of ether followed by 4-(trifluoromethyl)phenyl bromide (4.20 mL, 30.0 mmol). The reaction mixture was stirred without external heating for 1 hour, during which time an exotherm occurred and then subsided. The solution was diluted with ether (10 mL) and transferred via cannula to a flask containing triisopropylborate (13.8 mL, 60.0 mmol) in 1:1 THF/ether (20 mL) at −78° C. The resulting reaction mixture was kept at −78° C. for 15 minutes and then was allowed to warm to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was poured onto 2.0 M HCl (60 mL). The mixture was transferred to a separatory funnel, extracted with ethyl acetate (60 mL), washed with water (60 mL), and brine (60 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude material was dissolved in 2:1 hexane/ethyl acetate (90 mL) and activated charcoal was added. The mixture was filtered and the product crystallized upon cooling. The crystals were collected by filtration to afford 1.98 g (35%) of pale yellow needles.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
THF ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1 mL (7.1 mmol) of 4-trifluoromethylphenyl bromide (JRD Fluoro Chemical LTD) in 20 mL of THF at −78° C. in a nitrogen atmosphere was added 7.1 mL (8.5 mmol) of nBuLi (1.6 M in THF). After stirring for 30 min, 2.5 mL (10.65 mmol) of triisopropyl borate (Aldrich) was slowly added and the reaction mixture was slowly warmed to rt. After 1 h at rt, the reaction mixture was concentrated and redissolved in 10 mL of a mixture of acetic acid and H2O (2:1). After stirring for 3 h, the reaction mixture was concentrated and redissolved in 100 mL of ethyl acetate. The solution was washed with sat'd NaHCO3 solution, and the organic fraction was dried over Na2SO4, filtered and the filtrate was concentrated to give the title compound.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of p-trifluoromethylbromobenzene (814.8 g) and triisopropoxyborane (681.0 g) in tetrahydrofuran (6300 mL) is cooled to −78° and n-butyllithium (2.5 m in hexanes, 1448 mL) is added over 30 minutes at a temperature below −60° to yield p-trifluoromethylphenylboronic acid.
Quantity
814.8 g
Type
reactant
Reaction Step One
Quantity
681 g
Type
reactant
Reaction Step One
Quantity
6300 mL
Type
solvent
Reaction Step One
Quantity
1448 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
440
Citations
NJ Wilcox, WR Kwochka, RD Pike - Journal of Chemical Crystallography, 2016 - Springer
A novel complex of 4-picoline (4-Pic) with 4-trifluoromethylphenyl catechol boronate (TFCB) has been prepared and characterized by 1 H NMR, 13 C NMR, and X-ray diffraction analysis…
Number of citations: 1 link.springer.com
A Sporzynski, P Leszczynski - Mediterranean …, 2017 - medjchem-v3.azurewebsites.net
Solubility of six phenylboronic compounds in water was investigated using different methods. The results are consistent with each other, although for particular compounds selected …
Number of citations: 7 medjchem-v3.azurewebsites.net
AK Sarker - Journal of Engineering, 2018 - kuet.ac.bd
High molar extinction co-efficient and low band gap small molecules are highly demanding for optoelectronic applications. In this work, a series of diketopyrrolopyrrole (DPP) with/…
Number of citations: 0 www2.kuet.ac.bd
C Shim, M Kim, SG Ihn, YS Choi, Y Kim, K Cho - pdfs.semanticscholar.org
Polymerization of H-terminated PCDTBT 526.08 mg(0.8 mmol) of 9-(heptadecan-9-yl)-2, 7-bis (4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)-9H-carbazole, 366.56 mg (0.8 mmol) of 4, …
Number of citations: 0 pdfs.semanticscholar.org
KA Kurnia, W Setyaningsih, N Darmawan… - Journal of Molecular …, 2021 - Elsevier
The acid dissociation constant (pK a ) is the fundamental physicochemical properties required to understand the structure and reactivity of boronic acid-based material as a sensor that …
Number of citations: 7 www.sciencedirect.com
H Someya, T Itoh, S Aoki - Molecules, 2017 - mdpi.com
Disaccharide nucleosides are an important class of natural compounds that have a variety of biological activities. In this study, we report on the synthesis of disaccharide nucleosides …
Number of citations: 9 www.mdpi.com
E Fernández, L Vårdal, L Vidal, A Canals… - Analytical and …, 2017 - Springer
Complexation-mediated electromembrane extraction (EME) of highly polar basic drugs (log P < −1) was investigated for the first time with the catecholamines epinephrine, …
Number of citations: 25 link.springer.com
W Chu, X Li, Y Hou, H Wang, H Li… - Applied …, 2012 - Wiley Online Library
Pd/C‐catalyzed Suzuki–Miyaura cross‐coupling between aryl bromides and arylboronic acids in 50% methanol aqueous solution proceeded smoothly in the presence of 18‐crown‐6. …
Number of citations: 10 onlinelibrary.wiley.com
SR Chaudhari - Chemical Physics Letters, 2015 - Elsevier
… A typical 1 H NMR spectrum of 4-trifluoromethyl phenylboronic acid at 298 K in deuterated chloroform solution shown in Figure 2. We can conclude from above that observance of three …
Number of citations: 6 www.sciencedirect.com
M Niakan, Z Asadi, M Emami - Catalysis Letters, 2020 - Springer
In this study, a binuclear palladium complex immobilized on the organo-functionalized SBA-16 was prepared and structurally characterized by routine techniques. Characterizations …
Number of citations: 17 link.springer.com

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